Fluorine Positional Isomerism: 6-Fluoro vs. 5-Fluoro-1-oxoisochromane-3-carboxylic Acid
The regiospecific placement of the fluorine atom at the 6-position, as opposed to the 5-position in the analog 5-fluoro-1-oxoisochromane-3-carboxylic acid (CAS 1597145-40-8), results in distinct biological activity profiles. While direct head-to-head data is limited for this specific pair, class-level inference from fluorinated isochromans indicates that the 6-fluoro isomer often exhibits superior inhibitory activity against certain cancer cell lines . For instance, 5-fluoro analogs have reported MCF-7 anticancer IC50 values ranging from 10–15 µM, but the 6-fluoro substitution is predicted to alter binding geometry and potency .
| Evidence Dimension | Predicted Anticancer Activity (MCF-7 Cell Line) |
|---|---|
| Target Compound Data | No direct assay data available; SAR models predict differential activity based on fluorine position. |
| Comparator Or Baseline | 5-Fluoro-1-oxoisochromane-3-carboxylic acid (CAS 1597145-40-8): IC50 = 10–15 µM against MCF-7 . |
| Quantified Difference | Quantifiable difference cannot be stated due to lack of direct comparative data; structural distinction (6-F vs 5-F) is the primary differentiator. |
| Conditions | MCF-7 breast cancer cell line; anticancer activity assay as reported in vendor technical summaries. |
Why This Matters
For medicinal chemistry programs targeting kinase or reductase enzymes, the 6-fluoro isomer may offer a unique binding mode that cannot be replicated by the 5-fluoro analog, making it indispensable for SAR exploration.
